5,5'-Diiodo-2,2'-bithiophene

Beschreibung

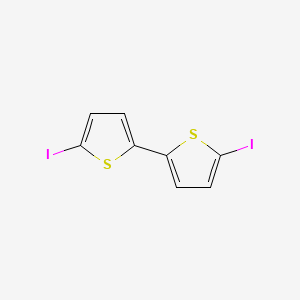

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-5-(5-iodothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4I2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQPGKLCKMUWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)C2=CC=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4I2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349011 | |

| Record name | 5,5'-diiodo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3339-80-8 | |

| Record name | 5,5'-diiodo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5',5'-DIIODO-2,2'-BITHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 5,5'-Diiodo-2,2'-bithiophene

The synthesis of this compound is typically achieved through the direct electrophilic iodination of a 2,2'-bithiophene (B32781) precursor. This method capitalizes on the inherent electronic properties of the thiophene (B33073) rings.

Regioselective Iodination of 2,2'-Bithiophene Precursors

The direct iodination of 2,2'-bithiophene is a regioselective process, favoring substitution at the α-positions (5 and 5' carbons). This selectivity is due to the higher electron density at these positions, which stabilizes the intermediate formed during electrophilic aromatic substitution. Common iodinating agents employed for this transformation include N-iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with a strong oxidizing agent, such as nitric or sulfuric acid. nih.govmdpi.com The reaction proceeds by the generation of an electrophilic iodine species that is readily attacked by the electron-rich thiophene ring.

Alternative strategies for synthesizing iodinated heterocycles, which can be adapted for this purpose, involve radical-based direct C-H iodination protocols or the use of redox couples like o-iodoxybenzoic acid (IBX) and molecular iodine to generate reactive iodine species. organic-chemistry.orgscispace.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of mono-iodinated or poly-iodinated byproducts. Key parameters that are typically adjusted include the choice of solvent, temperature, and the stoichiometry of the iodinating agent.

Solvents such as chloroform (B151607), dichloromethane, acetic acid, or dimethylformamide (DMF) are commonly used. The reaction temperature can be varied to control the rate of reaction. A critical factor is the precise control of the stoichiometry; typically, slightly more than two equivalents of the iodinating agent are used to ensure complete di-iodination without excessive formation of over-iodinated products. The table below summarizes typical conditions for the iodination of aromatic compounds.

| Iodinating Agent | Oxidant/Catalyst | Solvent | Typical Temperature | Key Outcome |

|---|---|---|---|---|

| I₂ | Mercuric Oxide (HgO) | Benzene | Room Temperature | Classic method for iodinating thiophene. orgsyn.org |

| N-Iodosuccinimide (NIS) | None | DMF or CH₂Cl₂ | Room Temperature | Mild conditions, good selectivity. |

| I₂ | Nitric Acid/Sulfuric Acid | Acetic Acid | 0°C to RT | Harsh conditions, strong electrophile generation. nih.gov |

| I₂ | o-Iodoxybenzoic acid (IBX) | DMSO or Acetonitrile | Room Temperature | Generates hypoiodous acid (IOH) for reaction. organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Due to the reactive carbon-iodine bonds, this compound is an exceptionally useful substrate for palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds, providing a powerful tool for constructing complex, conjugated molecules from the simple bithiophene core. rsc.orgmit.edu

Sonogashira Coupling for Ethynyl (B1212043) Functionalization

The Sonogashira reaction is a widely used cross-coupling method to form a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org this compound readily undergoes Sonogashira coupling to introduce ethynyl groups at the 5 and 5' positions. This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI), in the presence of an amine base like diisopropylamine (B44863) or triethylamine. organic-chemistry.orgresearchgate.net

A representative example is the reaction of this compound with trimethylsilylacetylene (B32187), which proceeds at room temperature to afford the disubstituted product in nearly quantitative yield (99%). mdpi.com This reaction serves as a key step for creating more complex structures, as the trimethylsilyl (B98337) protecting group can be easily removed to liberate the terminal alkyne for further reactions. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Product | Yield |

|---|---|---|---|---|---|

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine / Toluene | 5,5'-bis((trimethylsilyl)ethynyl)-2,2'-bithiophene | 99% mdpi.com |

Suzuki and Stille Coupling Analogs for C-C Bond Formation

Beyond alkynylation, this compound is an excellent electrophile for Suzuki and Stille cross-coupling reactions, which are fundamental methods for creating C(sp²)-C(sp²) bonds. ossila.com

The Suzuki coupling involves the reaction of the diiodo-bithiophene with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is valued for the stability and low toxicity of the boron reagents.

The Stille coupling utilizes an organostannane (organotin) reagent as the coupling partner. organic-chemistry.org While highly effective and tolerant of a wide variety of functional groups, the toxicity of the tin compounds is a significant drawback. organic-chemistry.orgwiley-vch.deuwindsor.ca

Both reactions are indispensable for synthesizing functional polymers and complex organic materials. wiley-vch.deacs.org The choice between Suzuki and Stille often depends on the desired functional group tolerance and the specific substrate requirements.

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid / Ester (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Requires a base; low toxicity of boron reagents. nih.gov |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | High functional group tolerance; toxic tin reagents. organic-chemistry.orguwindsor.ca |

Synthesis of Extended π-Conjugated Architectures

The primary application of cross-coupling reactions with this compound is the synthesis of extended π-conjugated systems. nih.gov By strategically coupling the bithiophene unit with other aromatic or unsaturated moieties, researchers can construct oligomers and polymers with tailored electronic and photophysical properties. mdpi.combeilstein-journals.org

These materials are at the forefront of research in organic electronics, with potential applications in:

Organic Field-Effect Transistors (OFETs) ossila.com

Organic Light-Emitting Diodes (OLEDs) ossila.com

Organic Solar Cells ossila.com

For instance, the product from the Sonogashira coupling mentioned earlier can be further functionalized to create extended viologens, which are organic salts with interesting optical properties for optoelectronic applications. mdpi.comuniroma1.it Similarly, Suzuki and Stille couplings are used to polymerize this compound with various aromatic diboronic acids or distannanes to produce well-defined conjugated polymers. ossila.comacs.org

Selective Functionalization and Derivatization Strategies

The dihalogenated bithiophene scaffold, particularly this compound, serves as a versatile platform for the synthesis of more complex and functionally diverse molecules. The presence of iodine atoms at the 5 and 5' positions allows for a range of chemical transformations, enabling precise control over the final structure and properties of the resulting compounds.

The "halogen dance" is a base-catalyzed intramolecular rearrangement of halogen atoms on an aromatic or heteroaromatic ring. wikipedia.org This reaction provides a powerful method for achieving substitution patterns that are not directly accessible through conventional electrophilic substitution. whiterose.ac.uk In the context of dihalogenated bithiophenes, this reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the bithiophene ring. whiterose.ac.ukic.ac.uk

The mechanism involves a series of halogen-metal exchange steps. ic.ac.uk An initial deprotonation or halogen-lithium exchange generates a lithiated intermediate. This carbanionic species can then induce the migration of a halogen atom on the same or an adjacent ring. The driving force for this rearrangement is the formation of a thermodynamically more stable lithiated intermediate, where the lithium atom occupies the most acidic position on the ring. ic.ac.uk This process allows for the movement of a halogen from the alpha-position (e.g., position 5) to a beta-position (e.g., position 4), which is typically less reactive towards direct halogenation.

This regiocontrol is synthetically valuable. For instance, a halogen dance reaction on a 5,5'-dihalobithiophene can lead to the formation of a 4,4'-dihalo-5,5'-dilithio-2,2'-bithiophene intermediate. Quenching this intermediate with an electrophile allows for the introduction of substituents at the 5 and 5' positions while having halogens at the 4 and 4' positions, leading to a tetrasubstituted system. The reaction is a complex equilibrium, and careful control of conditions such as temperature and the choice of base is crucial to direct the reaction towards the desired rearranged product. kobe-u.ac.jpias.ac.in

The carbon-iodine bonds in this compound are relatively weak, making them excellent leaving groups for various substitution reactions. This reactivity is commonly exploited to introduce a wide array of functional groups, thereby modulating the electronic and physical properties of the bithiophene core.

One of the most prevalent methods for functionalization is the lithium-iodine exchange reaction . Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in the rapid and clean replacement of one or both iodine atoms with lithium. The resulting 5-lithio- or 5,5'-dilithio-2,2'-bithiophene intermediates are potent nucleophiles that can react with a variety of electrophiles.

Another powerful method for introducing new substituents is through palladium-catalyzed cross-coupling reactions . The C-I bonds are highly reactive in reactions such as Suzuki, Stille, and Sonogashira couplings. For example, this compound can be reacted with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst (Sonogashira coupling) to introduce alkynyl groups. A specific application of this is the synthesis of an extended viologen, where this compound was first coupled with trimethylsilylacetylene and subsequently with 4-iodopyridine (B57791) to yield 5,5'-bis(pyridin-4-ylethynyl)-2,2'-bithiophene. mdpi.com

These strategies allow for the attachment of various groups, including:

Alkyl and aryl groups

Alkynyl and vinyl groups

Silyl groups

Boronic esters

Phosphine groups

The introduction of these diverse substituents is critical for tuning properties such as solubility, charge transport characteristics, and light absorption/emission profiles for applications in organic electronics.

Building upon the principles of halogen dance reactions and selective functionalization, it is possible to synthesize highly substituted bithiophene systems. Starting from this compound, a combination of these strategies can yield tri- and tetrasubstituted derivatives with precise regiochemistry.

A potential pathway to a tetrasubstituted system could involve the following sequence:

Halogen Dance: Induce a halogen dance reaction to move the iodine atoms from the 5,5'-positions to the 4,4'-positions. This leaves the 5,5'-positions available for functionalization.

Dilithiation and Functionalization: The resulting 4,4'-diiodo-2,2'-bithiophene can be treated with a strong base to deprotonate the 5,5'-positions, forming a dilithiated species.

Electrophilic Quenching: This dilithiated intermediate can then be quenched with an electrophile to introduce two new substituents at the 5 and 5' positions, resulting in a 4,4'-diiodo-5,5'-disubstituted-2,2'-bithiophene.

Final Functionalization: The remaining iodine atoms at the 4,4'-positions can then be functionalized using lithium-iodine exchange or palladium-catalyzed cross-coupling to introduce two more substituents, completing the synthesis of a tetrasubstituted bithiophene.

Alternatively, direct functionalization at the 3 and 3' positions of a 5,5'-dihalobithiophene can be achieved through selective deprotonation with sterically hindered bases, followed by reaction with an electrophile. This approach bypasses the need for a halogen dance if substitution at the 3,3',5,5'-positions is desired. Such multi-step functionalizations provide access to complex molecular architectures with tailored properties.

Synthetic Routes to Related Dihalogenated Bithiophene Building Blocks

The synthesis of this compound is part of a broader family of dihalogenated bithiophenes that serve as crucial building blocks in materials science. The methods for their synthesis are generally based on the electrophilic halogenation of the parent 2,2'-bithiophene.

The synthesis of 5,5'-dibromo-2,2'-bithiophene (B15582) is a standard laboratory procedure that relies on the high reactivity of the 5 and 5' positions of the bithiophene core towards electrophilic substitution. ossila.com

A common and efficient method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or a mixture of chloroform and acetic acid. When two equivalents of NBS are reacted with one equivalent of 2,2'-bithiophene, selective dibromination occurs at the 5 and 5' positions. The reaction is often performed in the dark to prevent radical side reactions. The product, 5,5'-dibromo-2,2'-bithiophene, is a stable, crystalline solid that can be easily purified by recrystallization.

Alternatively, elemental bromine (Br₂) can be used, often dissolved in a solvent like acetic acid or carbon tetrachloride. However, NBS is generally preferred due to its solid nature, ease of handling, and higher selectivity, which minimizes the formation of over-brominated byproducts.

The synthesis of different 5,5'-dihalo-2,2'-bithiophene derivatives (chloro, bromo, and iodo) follows the general principle of electrophilic aromatic substitution, but the specific reagents and conditions vary depending on the halogen.

| Halogen | Halogenating Agent(s) | Typical Reaction Conditions | Reactivity/Selectivity Notes |

| Chlorine | N-chlorosuccinimide (NCS) | Typically requires a polar solvent like DMF or acetic acid. The reaction may need gentle heating to proceed at a reasonable rate. | Chlorine is the least reactive of the three halogens in electrophilic substitution. The reaction is highly selective for the 5,5'-positions. |

| Bromine | N-bromosuccinimide (NBS), Bromine (Br₂) | Often proceeds at room temperature or with mild heating in solvents like DMF, CHCl₃, or acetic acid. | Bromination is highly efficient and selective. NBS is often preferred for its ease of handling and to avoid over-bromination. ossila.com |

| Iodine | N-iodosuccinimide (NIS), Iodine (I₂) with an oxidizing agent | NIS is commonly used, often with an acid catalyst like trifluoroacetic acid. researchgate.net The I₂/oxidant system (e.g., I₂/HIO₃ or I₂/HNO₃) in acetic acid is also effective. | Iodination is the slowest of the three reactions and often requires activation. The use of an oxidizing agent with I₂ generates a more potent electrophilic iodine species (I⁺). acsgcipr.org |

Interactive Data Table: Comparison of Halogenation Methods

This table summarizes common synthetic routes for 5,5'-dihalogenation of 2,2'-bithiophene.

Electronic Structure and Optoelectronic Properties

Theoretical Investigations of Electronic Structures

Theoretical and computational chemistry provide powerful tools to predict and understand the electronic behavior of molecules like 5,5'-Diiodo-2,2'-bithiophene. However, based on a comprehensive review of available scientific literature, detailed theoretical investigations focusing specifically on the electronic structure of this compound are not widely published. Much of the existing computational research in this area has been directed towards its close analogue, 5,5'-Dibromo-2,2'-bithiophene (B15582). researchgate.netpan.plossila.compan.pl

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties, such as its ability to donate or accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and is related to the optical bandgap. mdpi.comcsic.es

Specific, publicly available density functional theory (DFT) calculations detailing the HOMO and LUMO energy levels for this compound could not be identified in the searched literature. For comparison, extensive DFT studies on the related compound, 5,5'-Dibromo-2,2'-bithiophene, have been performed, showing a HOMO-LUMO gap of approximately 4.20 eV. researchgate.netpan.pl

Influence of Substituents and Doping on Electronic Levels

The electronic levels of a bithiophene core can be intentionally modified, or "tuned," by the addition of different substituent groups or through doping. researchgate.netpan.pl Halogens, like iodine, are electron-withdrawing substituents and are expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted 2,2'-bithiophene (B32781). The specific quantitative influence of the iodo-substituents on the electronic levels of this compound is not detailed in the available research.

Similarly, while studies on doping effects exist for related molecules, such as the boron-doping of 5,5'-Dibromo-2,2'-bithiophene which was found to decrease the HOMO-LUMO energy gap from 4.20 eV to 3.47 eV, no specific research on the doping of this compound was found. researchgate.netpan.pl

Electron Affinity and Ionization Potential Determination

Ionization potential (IP) is the energy required to remove an electron from a molecule, and it is related to the HOMO energy level. Electron affinity (EA) is the energy released when an electron is added to a molecule, and it is related to the LUMO energy level. semanticscholar.orgrug.nl These parameters are critical for designing materials for applications like organic solar cells.

No specific experimental or theoretical values for the ionization potential and electron affinity of this compound were found in the reviewed literature.

Chemical Hardness and Reactivity Indices

Global chemical reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. researchgate.netacs.org

As no specific HOMO/LUMO energy values for this compound are available, calculations for its chemical hardness and other reactivity indices could not be found in the searched scientific literature.

Optical Absorption and Emission Characteristics

The optical properties of conjugated molecules are a direct consequence of their electronic structure, specifically the transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a primary technique used to study the electronic transitions in conjugated molecules. The absorption of UV or visible light excites electrons from the HOMO to the LUMO or other higher unoccupied orbitals.

A specific, published UV-Visible absorption spectrum for this compound was not identified in the available literature. For related compounds, such as derivatives of 2,2'-bithiophene, absorption maxima are typically observed in the ultraviolet and visible regions of the spectrum, with the exact wavelength depending on the substituents and the extent of the conjugated system. mdpi.comacs.org

Photoluminescence and Fluorescence Emission Spectra

The photoluminescence and fluorescence of bithiophene derivatives are key indicators of their potential in light-emitting applications. The emission spectra are influenced by the molecular structure, substitution, and the surrounding environment. For instance, the formation of a main chain polyrotaxane through the Suzuki coupling of 5,5'-dibromo-2,2'-bithiophene with 9,9-dioctylfluorene-2,7-trimethylene diborate results in a blue shift in both the absorption and fluorescence spectra compared to the non-encapsulated copolymer. researchgate.net

In another example, a viologen derivative of bithiophene, when dissolved in water, displays multiple emission bands in the visible region, with the intensity and position dependent on the excitation wavelength. mdpi.com Excitation at 225 nm produces a sharp emission peak at 455 nm, while excitation at 275 nm results in an intense convoluted band between 475 and 675 nm, with a sharp peak at 544 nm. mdpi.com Furthermore, theoretical studies on the related 5,5'-Dibromo-2,2'-bithiophene show that doping with boron can significantly alter the emission spectrum, increasing the maximum emission peak from 392 nm to 440 nm. researchgate.netpan.pl This highlights the tunability of the fluorescence properties through chemical modification.

Aggregation-Induced Emission (AIE) Phenomena in Bithiophene-Based Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. researchgate.netnih.gov This effect is contrary to the more common aggregation-caused quenching (ACQ). The underlying mechanism for AIE is often the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. nih.govpku.edu.cn

Bithiophene derivatives have been shown to exhibit AIE. Self-assembling peptide-based molecules containing halogen-substituted bithiophene chromophores, including iodo-substituted variants, can form nanofibers that display AIE. researchgate.netacs.org Specifically, building blocks like 3,5'-diiodo-2,2'-bithiophene-5-carboxaldehyde form luminescent nanomaterials with AIE properties. acs.org The self-aggregation process in this case is facilitated by halogen bonding of the C–I···O type. acs.org Similarly, other designed bithiophenyl compounds have been studied for their AIE properties in solvent mixtures, demonstrating their potential for use in solid-state lighting and sensors. researchgate.net

Solvatochromism in Bithiophene Derivatives

Solvatochromism refers to the change in the color of a substance, reflected in its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent, which is dependent on the solvent's polarity.

Bithiophene derivatives can exhibit pronounced solvatochromism, indicating a significant change in their dipole moment upon electronic excitation. A notable example is 5-dimethylamino-5'-nitro-2,2'-bithiophene, which displays unusually large solvatochromic shifts that span almost the entire visible range, with its absorption maximum moving from 466 nm in n-hexane to 597 nm in a formamide/water mixture. uni-stuttgart.de Swivel-cruciform stilbenes based on a bithiophene core also show significant solvatochromism in their fluorescence spectra, which points to a highly polarized singlet excited state resulting from intramolecular charge transfer. csic.es The study of bithienoquinonoids has also included examinations of their solvatochromic behavior as an indicator of their potential for nonlinear optical activity. oup.com

Bandgap Engineering and Optical Tuning

The ability to precisely control the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the bandgap, is crucial for tailoring the optical and electronic properties of materials for specific applications like organic solar cells and transistors.

Strategies for Bandgap Reduction

Lowering the bandgap of conjugated materials is often desirable to enhance light absorption in the visible and near-infrared regions. Several strategies are effective for tuning the bandgap of bithiophene-based systems:

Donor-Acceptor (D-A) Architecture : Creating polymers with alternating electron-rich (donor) and electron-deficient (acceptor) units is a powerful method. rsc.org This "push-pull" system facilitates intramolecular charge transfer, which lowers the bandgap. For example, incorporating electron-withdrawing groups into a 2,2′-bi[3,2-b]thienothiophene donor block leads to a red shift in absorption due to a decreased HOMO-LUMO gap. mdpi.com

Substituent Effects : The addition of specific functional groups can modulate the electronic structure. Theoretical studies on a bithiophene-bipyridine system showed that adding substituents like fluorine, iodine, or a nitro group (-NO2) reduces the bandgap from 3.90 eV in the unsubstituted molecule to as low as 3.07 eV. ajchem-a.com

Conjugation Tuning : Extending the π-conjugated backbone is a reliable strategy. rsc.org As shown in a series of A-π-D-π-A type molecules, increasing the length of the oligothiophene π-bridge from one to four thiophene (B33073) units progressively narrows the optical bandgap from 1.94 eV to 1.82 eV. nih.govbeilstein-journals.orgnih.gov

Quinoid Resonance Stabilization : Enhancing the quinoidal character of the thiophene rings can reduce the bond-length alternation along the conjugated path, leading to a smaller bandgap. rsc.org

Boron Incorporation : Introducing boron atoms into the bithiophene framework, either as part of the backbone or as substituent groups, can effectively lower the bandgap. acs.orgacs.org Thiophene-fused boron dipyrromethene (BODIPY) derivatives, for instance, are known to have low bandgaps. acs.org

Effects of Molecular Conformation and Conjugation Length

The spatial arrangement of the polymer chains and the length of the π-conjugated system have a profound impact on the material's optoelectronic properties.

Molecular Conformation : The planarity of the conjugated backbone is critical. mdpi.com Torsional defects or twists between adjacent thiophene rings can disrupt π-orbital overlap, effectively shortening the conjugation length and increasing the bandgap. rsc.org Side-chain engineering can be used to control the supramolecular arrangement and conformation. epfl.ch For example, glycolated side chains on a bithiophene backbone can promote intramolecular S--O interactions, which enforce backbone coplanarity and increase the effective conjugation length, leading to improved charge transport. ossila.com

Conjugation Length : The length of the π-conjugated system directly influences the electronic and optical properties. Increasing the conjugation length in oligothiophenes generally leads to a bathochromic (red) shift in absorption, a narrowing of the optical bandgap, and an increase in the HOMO energy level. nih.govnih.govbeilstein-journals.org This is because the π and π* molecular orbitals become more delocalized, reducing the energy separation between them. Studies on polymers also show that increasing the conjugation length of the donor comonomer from monothiophene to tetrathiophene enhances hole transport capacity. acs.org

Table 1: Effect of Conjugation Length on Optical and Electrochemical Properties of A-π-D-π-A Oligothiophenes

| Compound (Number of Thiophene Units in Bridge) | Peak Absorption (nm) | Absorption Onset (nm) | Optical Bandgap (eV) | HOMO Level (eV) |

| 1 (monothiophene) | 440, 498 | 640 | 1.94 | -5.68 |

| 2 (bithiophene) | 494 | 651 | 1.90 | -5.46 |

| 3 (terthiophene) | 491 | 664 | 1.87 | -5.40 |

| 4 (quaterthiophene) | 485 | 680 | 1.82 | -5.34 |

Data sourced from studies on A-π-D-π-A type small molecules with varying oligothiophene bridges. nih.govbeilstein-journals.org

Doping Effects on Electronic and Optical Properties (e.g., Boron Doping)

Doping, or the intentional introduction of impurities, is a fundamental technique for modifying the electronic properties of semiconductors. Boron doping has been explored theoretically as a method to enhance the optoelectronic characteristics of bithiophene derivatives.

Computational studies on 5,5'-Dibromo-2,2'-bithiophene have shown that incorporating a boron atom can significantly improve its properties for optoelectronic applications. researchgate.netpan.pl Boron doping was found to decrease the HOMO-LUMO energy gap substantially, from 4.20 eV in the pure molecule to 3.47 eV in the most stable B-doped isomer. researchgate.netpan.pl This reduction in the bandgap makes it easier to excite electrons from the HOMO to the LUMO, thereby improving conductivity. pan.pl

The optical properties are also affected. Boron doping leads to a red shift in both the absorption and emission spectra. The maximum absorption peak shifts from 292 nm to 324 nm, and the maximum emission peak shifts from 392 nm to 440 nm. researchgate.netpan.pl These results suggest that B-doped bithiophenes could be promising materials for various electronic devices. pan.pl Further research has involved the synthesis of diborylated bithiophenes, which also exhibit smaller HOMO-LUMO gaps and luminescence compared to their undoped precursors. acs.org

Table 2: Comparison of Calculated Properties for Pure and Boron-Doped 5,5'-Dibromo-2,2'-bithiophene

| Property | Pure Molecule | B-Doped Molecule |

| HOMO-LUMO Gap (eV) | 4.20 | 3.47 |

| Max. Absorption Wavelength (nm) | 292 | 324 |

| Max. Emission Wavelength (nm) | 392 | 440 |

| HOMO Level (eV) | -6.99 | -6.42 |

| LUMO Level (eV) | -2.79 | -2.94 |

Data from DFT calculations on 5,5'-Dibromo-2,2'-bithiophene and its most stable B-doped isomer. researchgate.netpan.pl

Charge Transport Mechanisms and Device Physics

Intrachain and Interchain Charge Transport in Polymeric Systems

Charge transport in conjugated polymers is a multifaceted process occurring at different length scales. arxiv.org At the shortest scale, charges move along a single polymer chain (intrachain transport), a process heavily influenced by the backbone's conjugation and planarity. osti.gov At longer scales, for a charge to traverse a device's active layer, it must also move between adjacent polymer chains (interchain transport), a step that is critically dependent on how the chains pack together in the solid state. arxiv.org In many polythiophene-based systems, these transport phenomena are understood through the lens of localized charge carriers, or polarons. osti.gov

In many polymers derived from bithiophene units, particularly those with localized electronic states, charge transport does not occur via a delocalized band-like mechanism as in crystalline inorganic semiconductors. Instead, it is often described by the small-polaron hopping model. osti.gov A polaron is a quasi-particle consisting of a charge carrier (an electron or hole) and its self-induced distortion in the surrounding polymer lattice. aps.org The movement of this polaron from one localized site to another is a thermally activated hopping process. osti.gov

This model is strongly supported by experimental observations in various bithiophene-containing copolymers, such as the naphthalene (B1677914) diimide-bithiophene copolymer P(NDI2OD-T2). In this n-type polymer, electrons are localized on the NDI units. osti.gov Studies show that conductivity reaches a maximum when there is an approximately equal population of neutral NDI units and their radical anions (NDI•⁻), a hallmark of a hopping-based mechanism. osti.gov Furthermore, the electron mobility in these materials is temperature-activated, which is consistent with the polaron hopping model. osti.gov The charge carriers are essentially "dressed" by local structural relaxations, and overcoming the energy barrier for this deformation is necessary for the charge to hop. aps.org

The rate of charge hopping in the small-polaron model is principally governed by two key parameters: electronic coupling and reorganization energy.

Electronic Coupling (t): This parameter, also known as the transfer integral, quantifies the strength of the electronic interaction between adjacent hopping sites (either on the same chain or on different chains). A larger electronic coupling facilitates faster charge transfer. In copolymers where the bithiophene unit acts as a bridge between redox-active sites (like NDI units), the coupling is not due to direct through-space overlap but rather a "super-exchange" mechanism mediated by the frontier molecular orbitals of the bithiophene bridge. osti.gov For the model compound NDI-T2-NDI, which mimics the P(NDI2OD-T2) polymer, the electronic coupling between NDI units was estimated to be at least 21 meV. osti.govosti.gov

Reorganization Energy (λ): This is the energy required to distort the geometry of a neutral molecule to that of its charged state and, simultaneously, the geometry of a charged molecule back to that of its neutral state, without the charge actually transferring. It represents the energy penalty associated with the structural relaxation around the charge carrier. A lower reorganization energy leads to a faster charge transfer rate. The reorganization energy for electron transport in the NDI-T2-NDI model system was calculated to be in the range of 0.45-0.56 eV. osti.govosti.gov

Using these parameters within a hopping model, the theoretical electron mobility along a single P(NDI2OD-T2) polymer chain was estimated to be approximately 0.15 cm² V⁻¹ s⁻¹, with an activation energy of 60 meV. osti.govosti.gov

Ambipolar Charge Transport in Conjugated Polymers

While many early polythiophenes were exclusively hole-transporting (p-type), significant progress has been made in developing polymers that can transport both holes and electrons, a property known as ambipolarity. acs.orgacs.org This is often achieved by creating donor-acceptor (D-A) copolymers, where an electron-rich unit like bithiophene is polymerized with a strong electron-accepting (electron-deficient) unit. rsc.org 5,5'-dihalo-2,2'-bithiophenes are ideal electron-donating monomers for this purpose. ossila.comrsc.org

The key to achieving ambipolar transport is to engineer the polymer's frontier molecular orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For efficient hole injection and transport, a relatively high HOMO level is needed, while efficient electron injection and transport require a low LUMO level. In D-A copolymers, the HOMO level is largely determined by the donor moiety (bithiophene) and the LUMO level by the acceptor. rsc.org

By systematically copolymerizing pyridine-bridged diketopyrrolopyrrole (DPP) units with various comonomers, including a dimethoxy-bithiophene unit, researchers have demonstrated the ability to tune the charge transport polarity from p-type to n-type. rsc.org Introducing stronger electron-withdrawing comonomers systematically lowers both the HOMO and LUMO levels. rsc.org This strategy has been used to create polymers with balanced ambipolar transport, such as those coupling alkoxy-functionalized bithiazoles with moderate electron-withdrawing acceptors, which have shown balanced electron and hole mobilities. acs.org Similarly, quinoidal bithiophene-diazaisoindigo copolymers have demonstrated high ambipolar performance, with mobilities enhanced by strategies like fluorine substitution. rsc.org

Table 1: Charge Carrier Mobilities for Ambipolar Polymers Containing Bithiophene Units

| Polymer System | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Reference(s) |

|---|---|---|---|

| Quinoidal Bithiophene-Diazaisoindigo (P1-2F) | 0.77 | 1.44 | rsc.org |

| Alkoxy-Bithiazole-BTZI (P22) | 0.50 | 0.95 | acs.org |

| Isoindigo-alt-Bithiophene (P1) | 3.8 (average) | - | osti.gov |

| Diketopyrrolopyrrole-co-dimethoxy-bithiophene | 2.95 x 10⁻² | (hole-only) | rsc.org |

| Diketopyrrolopyrrole-co-NDI | (electron-only) | 1.24 x 10⁻³ | rsc.org |

The charge carriers in these polymers are generated through redox reactions (doping), where the polymer is either oxidized (p-doping, creating positive polarons or bipolarons) or reduced (n-doping, creating negative polarons or bipolarons). aps.orgacs.org The conductivity of the polymer is directly dependent on the concentration and mobility of these charge carriers, which in turn depends on the redox state. acs.org

Studies on bithiophene being n-doped with cesium showed the direct formation of states within the band gap. aps.org At low doping levels, two distinct states appear, consistent with the formation of polarons. As the doping concentration increases, these states move closer together, indicating a transition to bipolaron-like states (dianions). aps.org Theoretical studies on NDI-fused-bithiophene copolymers also show that the electronic and optical properties evolve significantly with the redox state. acs.org The absorption spectra shift up to a 100% redox state, indicating good potential for ambipolar transistors. Beyond this level, chemical alterations can occur to accommodate bipolarons, suggesting that controlling the redox state is critical for optimizing conductivity. acs.orgacs.org

Influence of Molecular Packing and Morphology on Charge Transport

While the molecular structure dictates the intrinsic electronic properties, the arrangement of polymer chains in the solid state—the morphology—is paramount for efficient charge transport in a device. arxiv.org Favorable morphology facilitates the crucial interchain hopping steps. The use of 5,5'-dihalo-2,2'-bithiophene in copolymer synthesis allows for the creation of materials whose morphology can be controlled through chemical design, such as by modifying side chains. arxiv.orgosti.gov

In another example, researchers designed an isoindigo-alt-bithiophene polymer with asymmetric side chains. osti.gov This design strategy led to a distinct "bimodal" orientation in the thin film, where domains adopted both face-on and edge-on packing relative to the substrate. This mixed orientation is thought to enable a more efficient three-dimensional charge transport network, resulting in a significantly improved average hole mobility of 3.8 cm² V⁻¹ s⁻¹ compared to reference polymers with symmetric side chains that exhibited mobilities around 0.5 cm² V⁻¹ s⁻¹. osti.gov These findings underscore that rational design of the polymer structure, originating from building blocks like 5,5'-diiodo-2,2'-bithiophene, is a powerful tool to control solid-state packing and optimize charge carrier mobility. arxiv.orgosti.gov

Crystallinity and Fiber Width Effects

The efficiency of charge transport in organic semiconductor thin films is highly dependent on the molecular order and morphology. For materials based on the 2,2'-bithiophene (B32781) core, achieving a high degree of crystallinity is a key goal for enhancing device performance. While specific charge transport data for this compound is not extensively documented, valuable insights can be drawn from its close chemical analogues, such as 5,5'-dibromo-2,2'-bithiophene (B15582) and other end-capped bithiophene derivatives.

These related compounds demonstrate that the rigid bithiophene unit promotes strong intermolecular π-π stacking, which creates pathways for charge carriers to hop between adjacent molecules. The formation of well-ordered crystalline domains is crucial for maximizing this charge transport. For instance, a p-channel semiconductor derived from the coupling of 5,5'-dibromo-2,2'-bithiophene, namely 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF), has shown a high charge carrier mobility of 0.39 cm²/Vs in Organic Thin-Film Transistors (OTFTs). ossila.com This performance is attributed to favorable molecular packing facilitated by the bithiophene core. ossila.com

| Compound | Device Type | Hole Mobility (cm²/Vs) | Key Structural Feature |

|---|---|---|---|

| 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF) | OFET | 0.39 | Derived from 5,5'-dibromo-2,2'-bithiophene |

| 5,5′′-di(pyren-1-yl)-2,2′:5′,2′′-terthiophene | OTFT | 0.11 | End-capped oligothiophene |

Self-Assembly and Nanofiber Formation

The process of self-assembly, where molecules spontaneously organize into ordered supramolecular structures, is fundamental to forming the active layers in organic electronics. For this compound, the presence of iodine atoms provides a powerful tool for directing this assembly through halogen bonding. acs.org Halogen bonds are highly directional non-covalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.orgmdpi.com

Research on a closely related derivative, 3,5′-diiodo-2,2′-bithiophene-5-carboxaldehyde, has provided direct evidence of this phenomenon. acs.org X-ray crystallography studies revealed that this molecule self-assembles into ordered structures through C–I···O halogen bonds. acs.org This directional bonding is instrumental in the fabrication of unidirectional nanofibers. acs.org These self-assembling systems can form luminescent organogels that exhibit aggregation-induced emission (AIE), a desirable property where the material becomes highly emissive in its aggregated state. acs.org

The ability of iodo-bithiophene derivatives to form nanofibers is significant for device applications. acs.org These one-dimensional nanostructures can bridge electrodes and provide dedicated pathways for charge transport, potentially leading to more efficient and reliable devices. The self-assembly process is influenced by factors such as solvent choice and temperature, which can be tuned to control the morphology and dimensions of the resulting nanofibers. The strength and directionality of the halogen bonds involving iodine make this compound a promising building block for designing functional materials where precise control over the supramolecular architecture is required. acs.orgulb.be

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Halogen Bonding (C-I···X) | A directional, non-covalent bond between a halogen atom (Iodine) and a nucleophile (e.g., O, N, S). acs.orgacs.org | Primary driving force for the self-assembly of iodo-substituted thiophenes into ordered structures like nanofibers. acs.org |

| π-π Stacking | Attractive interaction between the aromatic rings of adjacent bithiophene molecules. | Facilitates charge hopping along stacks of molecules, crucial for charge transport. |

| Van der Waals Forces | General intermolecular attractions that contribute to the overall stability of the assembled structure. | Supports the close packing of molecules within crystalline domains. |

Computational Methodologies and Theoretical Frameworks

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, employed to determine the electronic structure and equilibrium geometry of molecules in their ground state. By modeling the electron density, DFT provides a balance between accuracy and computational cost, making it ideal for systems of this size.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. For 2,2'-bithiophene (B32781) and its derivatives, a key geometric parameter is the torsion angle between the two thiophene (B33073) rings. The molecule can exist in two planar conformations, anti (with sulfur atoms pointing in opposite directions) and syn (with sulfur atoms on the same side), though the ground state is typically non-planar with a twist between the rings to alleviate steric hindrance.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to perform geometry optimization. rsc.org This process finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. While specific DFT geometry optimization data for 5,5'-Diiodo-2,2'-bithiophene is not prevalent in the literature, studies on the closely related 5,5'-dibromo-2,2'-bithiophene (B15582) show a twisted structure. rsc.org Similar behavior is expected for the diiodo derivative, with potential for a slightly larger inter-ring twist angle due to the larger van der Waals radius of iodine compared to bromine.

Once the optimized geometry is obtained, DFT is used to calculate fundamental electronic descriptors that govern the molecule's behavior in electronic devices. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level relates to a molecule's ability to donate an electron, while the LUMO level relates to its ability to accept one. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that approximates the energy required to excite the molecule and influences its conductivity and optical properties. researchgate.net

The Ionization Potential (IP), the energy required to remove an electron, and the Electron Affinity (EA), the energy released when an electron is added, can also be calculated. These values are critical for understanding how charge carriers are injected and transported in a material.

While specific calculated values for this compound are not widely published, extensive DFT studies have been performed on its analogue, 5,5'-dibromo-2,2'-bithiophene. These results provide a valuable benchmark.

| Electronic Descriptor | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.85 | Relates to hole-transport level and oxidation potential. |

| LUMO Energy | -1.38 | Relates to electron-transport level and reduction potential. |

| HOMO-LUMO Gap (Eg) | 5.47 | Indicates the energy for electronic excitation; influences conductivity. |

| Ionization Potential (IP) | 7.42 | Energy to remove an electron (hole injection barrier). |

| Electron Affinity (EA) | 0.47 | Energy gain upon adding an electron (electron injection barrier). |

Data sourced from a study on 5,5'-dibromo-2,2'-bithiophene and its doped forms. researchgate.netnevsehir.edu.tr

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method extends DFT to excited states, allowing for the prediction of optical properties like absorption and emission spectra. scispace.comworktribe.comtandfonline.com

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. The excitation energies correspond to the wavelengths of light a molecule will absorb, while the oscillator strength indicates the intensity of that absorption. This allows for the in-silico generation of a UV-Visible absorption spectrum. scispace.comacs.org

For derivatives of 2,2'-bithiophene, the primary absorption band in the UV-Vis region typically corresponds to a π-π* transition, where an electron is promoted from a bonding π-orbital (often the HOMO) to an antibonding π*-orbital (often the LUMO). tandfonline.com Again, using 5,5'-dibromo-2,2'-bithiophene as a reference, TD-DFT calculations predict a maximum absorption wavelength (λ_max) around 292 nm. nevsehir.edu.tr Given the expected smaller energy gap for the diiodo derivative, a red-shift (shift to longer wavelengths) in the absorption maximum would be anticipated for this compound.

Similarly, TD-DFT can be used to model the properties of the first excited state to predict fluorescence or phosphorescence, providing insights into the emission spectra of these molecules. worktribe.com

Beyond simply predicting spectra, TD-DFT provides a detailed description of the electronic transitions themselves. tandfonline.com It identifies which molecular orbitals are involved in each excitation (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.). This analysis is crucial for understanding the nature of the excited state, such as whether it involves intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another upon excitation. For D-π-A (donor-pi-acceptor) systems built from bithiophene units, this analysis is fundamental to designing materials for photovoltaics and sensing. tandfonline.com The photophysical processes following excitation, including internal conversion and intersystem crossing, can also be investigated, offering a complete picture of the molecule's light-matter interactions. acs.org

Theoretical Approaches to Charge Transport Modeling

For applications in electronics, the most critical property is how efficiently charge carriers (holes or electrons) move through the material. This compound itself is a small molecule, but it is a primary building block for longer oligothiophenes and polymers where charge transport becomes paramount. Theoretical models are essential for predicting charge mobility and understanding its underlying mechanisms. mdpi.comresearchgate.net

Charge transport in organic semiconductors is typically described by hopping models. In this framework, a charge is localized on one molecule or a segment of a polymer chain and "hops" to an adjacent one. The rate of this hopping is determined by two key parameters that can be calculated computationally:

Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule from its neutral-state equilibrium to its charged-state equilibrium and vice-versa. A lower reorganization energy facilitates faster charge transfer. DFT calculations are used to compute λ by optimizing the geometry of both the neutral and charged species. mdpi.com

Electronic Coupling (V): Also known as the transfer integral, this term quantifies the electronic interaction between adjacent molecules. It depends strongly on their relative distance and orientation (i.e., the molecular packing in the solid state). researchgate.netrsc.org

Estimation of Charge Carrier Mobility and Activation Energy

Charge carrier mobility (μ) is a critical parameter for semiconducting materials, quantifying how quickly an electron or hole can move through the material under the influence of an electric field. The activation energy (Ea) describes the energy barrier that charge carriers must overcome to hop between adjacent molecules in the solid state. Computational methods are instrumental in predicting these properties for organic semiconductors.

Theoretical estimation of charge carrier mobility in organic crystals often employs Marcus theory, which considers two key parameters: the electronic coupling (or transfer integral) between adjacent molecules and the reorganization energy (λ). The reorganization energy is the energy required for a molecule's geometry to relax from its neutral state to its charged state (and vice versa). researchgate.net Lower reorganization energies and higher transfer integrals are desirable for high mobility. researchgate.net

Molecular Design and Property Enhancement via Computational Chemistry

Computational chemistry is a cornerstone of modern molecular design, enabling the targeted enhancement of material properties. By simulating molecular structures and their electronic characteristics, researchers can make informed decisions to optimize molecules for specific applications in optoelectronics.

Like other 2,2'-bithiophene derivatives, this compound can exist as different rotational isomers, or conformers, due to rotation around the central C-C single bond connecting the two thiophene rings. The two most significant conformers are the anti and syn forms, which differ in the relative orientation of the sulfur atoms.

Anti-conformer: The sulfur atoms are on opposite sides of the central C-C bond, leading to a more linear, planar structure. This conformation is generally more stable due to reduced steric hindrance and electrostatic repulsion between the sulfur atoms.

Syn-conformer: The sulfur atoms are on the same side of the central C-C bond, resulting in a more bent structure. This form is typically higher in energy.

Density Functional Theory (DFT) calculations are the primary tool for investigating the stability of these isomers. csic.es By optimizing the geometry of each conformer, the total energy can be calculated, and the energy difference reveals their relative stability. For substituted bithiophenes, steric hindrance between substituents at the 3,3'-positions can force a significant twist in the bithiophene core, leading to a non-planar, "swivel" configuration. csic.es For 5,5'-disubstituted compounds like this compound, the barrier to rotation between the syn and anti forms is relatively low, but the anti form is generally the global energy minimum.

| Isomer | Description | Relative Stability (Theoretical) |

|---|---|---|

| anti-5,5'-Diiodo-2,2'-bithiophene | Thiophene rings are oriented 180° relative to each other. | More stable (lower energy) |

| syn-5,5'-Diiodo-2,2'-bithiophene | Thiophene rings are oriented 0° relative to each other. | Less stable (higher energy) |

While the performance of a final device depends on many factors, including morphology and device architecture, computational chemistry can predict the intrinsic molecular properties that are crucial for optoelectronic applications. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.

HOMO Level: Relates to the ionization potential and the ability of the material to donate an electron (p-type character). A higher HOMO level is associated with better electron-donating ability.

LUMO Level: Relates to the electron affinity and the ability of the material to accept an electron (n-type character). A lower LUMO level enhances electron-accepting ability.

HOMO-LUMO Gap: Corresponds to the optical band gap and determines the energy of light the molecule can absorb or emit.

DFT and Time-Dependent DFT (TD-DFT) are standard methods for calculating these properties. acs.org For instance, the introduction of electron-withdrawing halogen atoms like iodine is known to lower both the HOMO and LUMO energy levels, which can increase the material's stability against oxidation and influence the open-circuit voltage in photovoltaic devices. ossila.com By calculating these fundamental electronic properties for this compound, its potential as a building block for organic semiconductors can be evaluated. mdpi.com These calculations allow for the in silico design of novel polymers and small molecules with tailored electronic properties for applications in organic solar cells and field-effect transistors. scispace.comossila.com

| Property | Computational Method | Significance for Optoelectronics |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP) | Determines ionization potential and suitability as an electron donor. Affects air stability and open-circuit voltage in solar cells. |

| LUMO Energy | DFT (e.g., B3LYP) | Determines electron affinity and suitability as an electron acceptor. |

| HOMO-LUMO Gap | DFT | Predicts the optical absorption onset and influences the color and light-harvesting capability of the material. |

| Absorption Spectrum | TD-DFT | Simulates the UV-Visible absorption, predicting the wavelengths of maximum light absorption (λmax). |

Applications in Organic Electronic and Photonic Devices

Organic Field-Effect Transistors (OFETs)

Water-Stable Organic Transistors

The pursuit of stable organic electronics for applications in aqueous environments, such as biosensors, has highlighted the importance of robust semiconductor materials. While direct studies on 5,5'-diiodo-2,2'-bithiophene in this context are not prevalent, its derivatives, synthesized from the closely related 5,5'-dibromo-2,2'-bithiophene (B15582), demonstrate the potential of the core structure. A key example is the p-channel semiconductor 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF), which is prepared via a coupling reaction involving the halogenated bithiophene precursor. ossila.com

Organic thin-film transistors (OTFTs) fabricated with DDFTTF have shown remarkable stability and performance in water. nih.govresearchgate.net These devices, utilizing a cross-linked polymer gate dielectric, can operate at low voltages (<1 V), which is critical to prevent the electrolytic hydrolysis of water. nih.govresearchgate.net The transistors maintained stable operation for over 10,000 electrical cycles while submerged in water. nih.govresearchgate.net The long alkyl side chains on the DDFTTF molecule are thought to promote molecular packing and hydrophobicity, effectively shielding the semiconductor-dielectric interface from water. ossila.comrsc.org This stability enables the use of these transistors as sensors for detecting various analytes in aqueous solutions at concentrations as low as parts per billion (ppb). ossila.comnih.gov

| Device Parameter | Value | Reference |

| Semiconductor | 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene (DDFTTF) | ossila.comnih.gov |

| Hole Mobility | ~0.3 - 0.39 cm²/Vs | ossila.comresearchgate.net |

| On/Off Ratio | 2 x 10⁵ | ossila.com |

| Operational Stability in Water | >10⁴ cycles | nih.govresearchgate.net |

Organic Light-Emitting Diodes (OLEDs)

This compound and its bromo-analogue are crucial intermediates for synthesizing semiconducting small molecules and polymers for OLEDs. ossila.com The dihalogenated nature of the compound allows for its use in polymerization and cross-coupling reactions, such as Suzuki and Stille couplings, to build larger conjugated systems necessary for light emission. ossila.com

Utilization as Emitter or Intermediate Materials

The primary role of this compound in OLEDs is as a synthetic precursor. It is a versatile building block for creating more complex molecular structures that serve as the active materials in the emissive layer. ossila.commdpi.com For example, the bromo-analogue is copolymerized to produce poly(9,9-dioctylfluorene-co-bithiophene) (F8T2), a conjugated polymer widely used as a yellow emitter in OLED devices. ossila.comresearchgate.net Furthermore, this compound can be functionalized through palladium-catalyzed cross-coupling reactions to link various conjugated moieties, enabling the creation of tailored optoelectronic materials. mdpi.com One such synthesis involves a palladium-copper-catalyzed reaction with trimethylsilylacetylene (B32187) to produce a trimethylsilyl-protected bithiophene derivative with a nearly quantitative yield. mdpi.com

Luminescent Properties and Emission Efficiency Enhancement

The luminescent properties of materials derived from this compound are directly related to the extended conjugated systems created from this building block. The bithiophene core itself is a key chromophore. When incorporated into larger molecules, it influences the material's absorption and emission characteristics. mdpi.com For instance, an extended viologen containing a bithiophene core, synthesized from the diiodo-precursor, exhibits multiple absorption and emission bands. mdpi.com Its fluorescence spectrum in water shows an intense convoluted band between 475 and 675 nm, with a sharp peak at 544 nm. mdpi.com

In another example, a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter named Th-BN, which uses a five-membered thiophene (B33073) ring as its core, demonstrates how the thiophene structure contributes to high efficiency. rsc.org This material exhibits a high luminous efficiency of 97% and a narrow green emission at 512 nm. rsc.org OLEDs based on this emitter achieve an excellent external quantum efficiency (EQE) of 34.6%. rsc.org These findings underscore how the bithiophene unit, accessible via this compound, can be a central component in designing highly efficient emitters. rsc.org

Organic Solid-State Lasers (OSSLs) and Optical Waveguides

Derivatives of this compound have emerged as promising materials for organic solid-state lasers (OSSLs). The high degree of molecular order achievable in single crystals of these materials is advantageous for enhancing optical gain and suppressing radiation leakage. researchgate.net

Single Crystal Growth for Lasing Media

Single crystals of bithiophene derivatives, such as 5,5'-bis(4'-methoxybiphenyl-4-yl)-2,2'-bithiophene (BP2T-OMe), have been successfully grown and demonstrated to function as effective laser media at room temperature. researchgate.net These crystals can be grown into specific morphologies, such as orthorhombic shapes, where a pair of parallel {110} facets naturally form a Fabry-Pérot resonator cavity. researchgate.net This self-formed cavity is crucial for providing the optical feedback required for lasing. researchgate.net

X-ray and electron diffraction studies on nanocrystals of a related derivative, 5,5′-di(4-biphenylyl)-2,2′-bithiophene (BP2T), confirm a high degree of crystallinity where the molecules stand nearly upright relative to the crystal's basal plane. rsc.org This ordered π-π stacking is favorable for charge transport and optical properties. researchgate.net The BP2T-OMe single crystal cavity exhibits a high group refractive index of 3.5 and a quality (Q) factor of 4500, enabling prominent lasing action. researchgate.net

| Property | Value | Material | Reference |

| Crystal System | Orthorhombic | BP2T-OMe | researchgate.net |

| Resonator Type | Fabry-Pérot ({110} facets) | BP2T-OMe | researchgate.net |

| Group Refractive Index | 3.5 | BP2T-OMe | researchgate.net |

| Q Factor | 4500 | BP2T-OMe | researchgate.net |

| Crystallinity of Nanocrystals | 81.0% | BP2T | rsc.org |

Light Amplification Properties in Nanocrystals

Research into the light amplification properties of nanocrystals derived from this compound is an emerging area of interest within the field of organic electronics. While direct studies focusing exclusively on this specific compound are limited in publicly available literature, research on structurally similar bithiophene derivatives provides significant insights into the potential photophysical behaviors that could be expected.

Investigations into related compounds, such as 5,5′-bis(4-biphenylyl)-2,2′‐bithiophene (BP2T), have demonstrated that organic nanocrystals of this class are promising candidates for light amplification applications. researchgate.net Specifically, Amplified Spontaneous Emission (ASE), a phenomenon crucial for the development of organic solid-state lasers, has been observed in nanocrystals of BP2T. researchgate.net ASE is the process where spontaneously emitted photons stimulate the emission of further photons as they travel through a gain medium, leading to a significant amplification of light.

Detailed studies on BP2T nanocrystals, prepared via a modified miniemulsion technique, have revealed that their optical properties are highly dependent on their size. researchgate.net As the size of the nanocrystals decreases, a blue-shift is observed in their photoluminescence (PL) spectra. researchgate.netrsc.org This shift indicates that the energy of the emitted light increases as the crystal size is reduced. For instance, the peak energies of PL spectra shift from the bulk crystal state towards the monomer state as the nanocrystal size diminishes. researchgate.net

Interestingly, the origin of these size-dependent optical properties in BP2T nanocrystals is not attributed to the conventional quantum confinement effect typically seen in inorganic semiconductor nanocrystals. researchgate.net Instead, it is understood to be a result of a combination of factors including surface effects like lattice softening, site shifts dependent on the specific surface area, and exciton (B1674681) confinement. researchgate.net

Amplified Spontaneous Emission has been specifically observed in BP2T nanocrystals that fall within an approximate size range of 600 to 1000 nanometers. researchgate.net This finding is particularly noteworthy as this size is smaller than what has been previously reported for many other organic systems, suggesting the potential for creating more compact optical amplification devices. researchgate.net

The key findings from the research on the related compound BP2T are summarized in the table below. It is important to reiterate that this data is for a related derivative and serves as an illustrative example of the properties that might be investigated in this compound nanocrystals.

| Property | Observation in BP2T Nanocrystals | Source |

| Phenomenon | Amplified Spontaneous Emission (ASE) | researchgate.net |

| Size for ASE | ~600–1000 nm | researchgate.net |

| Effect of Decreasing Size | Blue-shift in photoluminescence (PL) spectra | researchgate.netrsc.org |

| Origin of Size-Dependence | Combined surface and quantum effects (not conventional quantum confinement) | researchgate.net |

These findings underscore the potential of bithiophene-based organic nanocrystals in the development of photonic devices. Future research focused specifically on this compound will be crucial to determine if it exhibits similar or enhanced light amplification properties, potentially paving the way for its use in advanced organic electronic and photonic applications.

Applications in Chemical and Biosensing

Design Principles for Bithiophene-Based Chemosensors

The design of effective chemosensors based on the 2,2'-bithiophene (B32781) core relies on fundamental principles that leverage its electronic and structural characteristics. By modifying this core, often using 5,5'-Diiodo-2,2'-bithiophene as a starting point, researchers can create materials that exhibit significant changes in their physical properties upon interaction with specific chemical species.

The foundation of a bithiophene-based sensor's function is its π-conjugated structure. The alternating single and double bonds along the bithiophene backbone create a delocalized system of electrons. researchgate.net This electron delocalization is highly sensitive to the surrounding chemical and physical environment. researchgate.net The planarity of the two thiophene (B33073) rings in the 2,2'-bithiophene unit promotes effective conjugation, which is essential for its electronic properties. mdpi.comwikipedia.org Perturbations caused by the binding of an analyte can alter the conformation of the polymer backbone or induce electronic effects that change the energy levels of the system. rsc.org This change is then transduced into a measurable optical or electrochemical signal. The electron-rich nature of the thiophene rings further enhances this sensitivity, making them excellent candidates for sensing applications. researchgate.net

A powerful strategy for designing highly sensitive chemosensors involves creating a donor-π-acceptor (D-π-A) architecture. nih.gov In this design, the bithiophene unit acts as the π-conjugated bridge connecting an electron-donating group (donor) and an electron-withdrawing group (acceptor). mdpi.comnih.gov This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.govacs.org

The resulting charge separation creates a significant change in the molecule's dipole moment between the ground and excited states. nih.govresearchgate.net This large change in dipole moment makes the molecule's electronic and photophysical properties, such as its absorption and emission wavelengths, highly sensitive to the polarity of its environment. researchgate.net When an analyte binds to the sensor, it can alter the local polarity or interact with the donor/acceptor groups, thereby modulating the ICT process and leading to a detectable signal. acs.org The synthesis of these D-A systems often utilizes precursors like this compound, which can be functionalized with donor and acceptor moieties through reactions like Sonogashira or Stille coupling. mdpi.comrsc.org

Optical Sensing Mechanisms

Optical sensing is a primary application for bithiophene-based chemosensors due to their strong light absorption and emission properties, which can be readily modulated by analytes.

Chemosensors derived from bithiophene often exhibit distinct changes in their UV-Visible absorption spectra upon interaction with an analyte. This phenomenon, known as colorimetric sensing, provides a straightforward method for detection. researchgate.net In D-A systems, the primary absorption band corresponds to the ICT. nih.gov The presence of an analyte can stabilize or destabilize the ground or excited state, leading to a shift in the absorption maximum.

A shift to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift) can be observed. For instance, the interaction of a bithiophene derivative with metal ions can cause a visible color change. researchgate.net The extent of this spectral shift is often dependent on the analyte's concentration, allowing for quantitative analysis.

Table 1: Examples of UV-Vis Spectral Changes in Bithiophene-Based Polymers

| Polymer System | Analyte | Observed Spectral Change | Reference |

| Benzothiophene-based Polymers | N/A (Structural Variation) | Wavelength shifts from 401 nm to 563 nm based on polymer structure. | mdpi.com |

| Thiophene-based Chemosensor (TPNH) | AsO₂⁻ | Visible color change from yellow to green. | researchgate.net |

| Thiophene-based Chemosensor (TPNH) | PO₄³⁻ | Visible color change from yellow to blue. | researchgate.net |

| Copolymers of Terthiophene and Bithiophene | N/A (Polymerization) | Extended absorption band compared to homopolymers. | rsc.org |

Fluorescence spectroscopy offers a highly sensitive method for detection. mdpi.comfrontiersin.org Bithiophene derivatives can be designed to be fluorescent, and their emission properties can be altered significantly upon binding to a target analyte. rsc.org Common mechanisms include:

Fluorescence Quenching ("Turn-Off"): The analyte's presence can provide a non-radiative decay pathway for the excited state, leading to a decrease in fluorescence intensity. rsc.org This is a common mechanism for detecting metal ions like copper (Cu²⁺) or nitroaromatic compounds. researchgate.netrsc.org

Fluorescence Enhancement ("Turn-On"): In some cases, a non-fluorescent or weakly fluorescent sensor molecule can become highly emissive upon binding to an analyte. This can occur if the analyte restricts intramolecular rotations or vibrations that would otherwise quench fluorescence. nih.gov

Ratiometric Sensing: Sensors can be designed with two emitting centers, where the binding of an analyte causes a decrease in emission at one wavelength and a simultaneous increase at another. This ratiometric response is highly reliable as it is independent of the probe concentration.

The 2,2'-bithiophene unit has been successfully incorporated as a sensor tag in ligands to create compounds that can quench the intrinsic fluorescence of proteins upon binding, enabling the study of ligand-protein interactions. nih.gov

Bithiophene-based materials, particularly in their polymeric form (polythiophenes), are effective for detecting volatile organic compounds (VOCs). researchgate.netmdpi.com The detection of VOCs is critical for environmental monitoring and medical diagnostics. nih.govnih.gov

When a polythiophene-based sensor is exposed to VOCs, the organic vapor molecules can adsorb onto or absorb into the polymer film. researchgate.net This interaction swells the film and can alter the conformation of the polymer chains, thereby disrupting the π-conjugation. This disruption leads to a change in the material's optical properties, such as its fluorescence. For example, conjugated microporous polymers synthesized from 2,2'-bithiophene have demonstrated high sensitivity and selectivity in the fluorescence-based detection of 2,4-dinitrophenol (B41442) (DNP), a nitroaromatic compound. researchgate.netnih.gov The porous nature of these materials provides a large surface area for analyte interaction, enhancing detection limits. researchgate.net

Table 2: Research on Bithiophene-Based Fluorescent VOC Sensors

| Sensor Material | Target Analyte | Sensing Principle | Key Finding | Reference |

| 2,2'-Bithiophene-based CMPs | 2,4-dinitrophenol (DNP) | Fluorescence Quenching | High sensitivity and selectivity. | researchgate.netnih.gov |

| Poly(3-hexylthiophene) (P3HT) | Various VOCs | Change in material properties | Demonstrates potential for VOC detection in medical diagnosis. | researchgate.net |

Luminescent Sensing for Specific Ions (e.g., Cyanide) and Moisture

While direct research on the luminescent sensing capabilities of this compound for cyanide and moisture is not extensively documented in publicly available literature, the broader class of thiophene-based compounds has demonstrated significant potential in this area. Thiophene derivatives are known to exhibit changes in their fluorescence properties upon interaction with specific ions and molecules. researchgate.netmdpi.com For instance, functionalized bithiophene molecules have been developed as colorimetric sensors for the detection of cyanide ions. acs.org These sensors operate on the principle of the analyte interacting with the sensor molecule, leading to a detectable change in the absorption or emission of light. The sensing mechanism often involves the formation of hydrogen bonds between the sensor and the analyte, which can be confirmed by techniques such as 1H NMR titration. researchgate.net The detection limits for such sensors can be remarkably low, often falling below established safety guidelines for toxic ions like cyanide. researchgate.netacs.org

Electrochemical Sensing Properties

The electrochemical behavior of thin films incorporating bithiophene derivatives forms the basis for their application in electrochemical sensors. These films exhibit distinct current/potential curves that are sensitive to the composition of the surrounding electrolytic solution, making them suitable for detecting specific ions.

Current/Potential Curve Sensitivity to Electrolytic Solutions

Thin films made from bithiophene derivatives display current/potential curves with characteristics that are highly dependent on the nature of the electrolytic solution they are in contact with. uva.es This sensitivity allows for the development of electrochemical sensors where changes in the current or potential can be correlated to the concentration of a target analyte in the solution. The electrochemical polymerization of bithiophene and its derivatives is a common method to create these sensitive films on electrode surfaces. dtic.mil

Sensing Device Fabrication and Performance